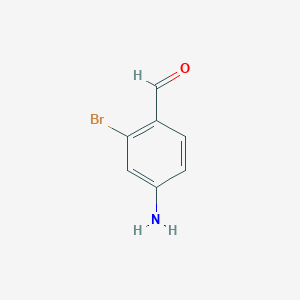

4-Amino-2-bromobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-2-bromobenzaldehyde is an organic synthetic intermediate and a pharmaceutical intermediate . It is used in laboratory research and chemical pharmaceutical synthesis processes . It is a versatile building block used in Suzuki-Miyaura and Buchwald-Hartwig reactions, cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds .

Synthesis Analysis

The synthesis of 4-Amino-2-bromobenzaldehyde can be achieved using 2‑Amino‑4‑Bromobenzoic acid as a starting material . The process involves the addition of 60g NaBH4 into 300mL tetrahydrofuran (THF), followed by the addition of 100g 2‑Amino‑4‑Bromobenzoic acid. The mixture is then stirred mechanically and 27mL boron trifluoride etherate solution is added dropwise while maintaining the temperature below 20 degrees .Molecular Structure Analysis

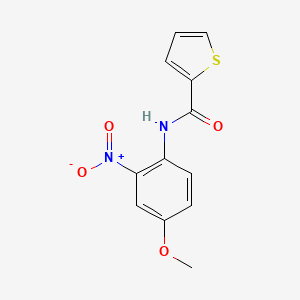

The linear formula of 4-Amino-2-bromobenzaldehyde is C7H6BrNO . The SMILES string representation is O=CC1=CC=C(N)C=C1Br .Chemical Reactions Analysis

4-Amino-2-bromobenzaldehyde can be used in the synthesis of biologically and pharmaceutically active quinoline and its analogues . It can also be used in the preparation of 3‑Amino‑7‑Bromoquinoline‑2‑Carboxylic acid ethyl ester .Physical And Chemical Properties Analysis

4-Amino-2-bromobenzaldehyde is a solid substance that should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Scientific Research Applications

Synthesis and Chemical Applications

4-Amino-2-bromobenzaldehyde and its derivatives, such as 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, have significant roles in synthetic chemistry. They are utilized as key substrates in the construction of compounds with potential biological, medicinal, and material applications. These compounds are often employed under palladium-catalyzed conditions for various synthesis processes (Ghosh & Ray, 2017). Additionally, their use in palladium-catalyzed carbonylative cyclization processes, such as the synthesis of isoindolin-1-ones from primary amines, highlights their versatility in creating complex molecular structures (Cho & Ren, 2009).

Development of Novel Compounds

The reaction of 4-bromobenzaldehyde with various substrates leads to the synthesis of novel compounds. For instance, its reaction with 5-amino-3,4-dimethylisoxazole produces compounds with weak π–π interactions between benzene rings, indicating potential applications in material science and molecular engineering (Asiri, Khan, & Tahir, 2010). Furthermore, derivatives synthesized from the condensation of 4-bromobenzaldehyde have been studied for their spectral properties, computational aspects, and potential in molecular docking studies (Sowrirajan, Elangovan, Ajithkumar, & Manoj, 2022).

Biological and Medicinal Applications

In the realm of medicinal chemistry, derivatives of 4-bromobenzaldehyde have been explored for their antimicrobial and antitumor activities. The synthesis of Schiff base ligands from 4-aminoacetophenone and 4-bromobenzaldehyde and their interactions with metal ions have led to compounds exhibiting broad antitumor activities against liver carcinoma and breast cancer cell lines (Ramadan, Abu Al-Nasr, & Noureldeen, 2014). This demonstrates the potential of 4-bromobenzaldehyde derivatives in the development of new antitumor agents.

Material Science and Photoluminescence

In material science, derivatives of 4-bromobenzaldehyde are used to synthesize polyphenol derivatives with notable thermal, optical, electrochemical, and fluorescent properties. These properties are important for various applications in material science, including the development of new materials with specific photoluminescent characteristics (Kaya, Avci, & Gültekin, 2012).

DNA Binding Studies

Schiff base ligands derived from 2-hydroxy-5-bromobenzaldehyde have been studied for their DNA-binding properties. These studies are crucial in understanding the interactions of small molecules with DNA, which has implications in medicinal chemistry and drug development (Jamshidvand et al., 2018).

Safety and Hazards

Exposure to 4-Amino-2-bromobenzaldehyde can cause harm if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this chemical .

Future Directions

4-Amino-2-bromobenzaldehyde has potential applications in the synthesis of biologically and pharmaceutically active quinoline and its analogues . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Its use in laboratory research and chemical pharmaceutical synthesis processes is expected to continue .

Mechanism of Action

Target of Action

4-Amino-2-bromobenzaldehyde is a derivative of benzaldehyde, which is a key component in many chemical reactions due to its formyl group and a bromine atom attached to a central benzene ring . The primary targets of this compound are likely to be enzymes or receptors that interact with benzaldehyde derivatives.

Mode of Action

It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the nitrogen acts as the nucleophile instead of the oxygen . This reaction forms the oxime in an essentially irreversible process as the adduct dehydrates .

properties

IUPAC Name |

4-amino-2-bromobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFVRMKCYRWLJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-bromobenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2458011.png)

![N-(4-fluorophenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B2458019.png)

![N,N-dimethyl-4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzenesulfonamide](/img/structure/B2458022.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methylphenoxy)acetate](/img/structure/B2458024.png)

![N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2458025.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2458026.png)

![Ethyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2458027.png)

![2-(9-Chloro-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2458029.png)

![1-(4-Chlorophenyl)-2-({5-[2-(4-chlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone](/img/structure/B2458031.png)